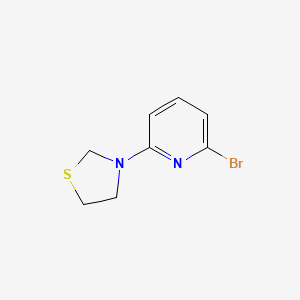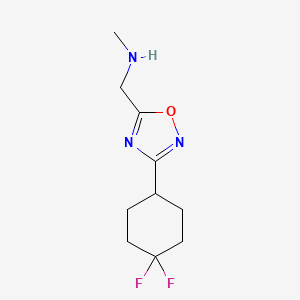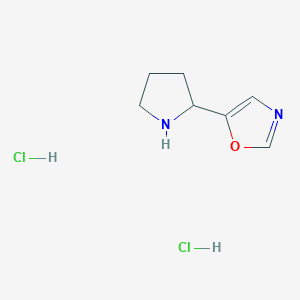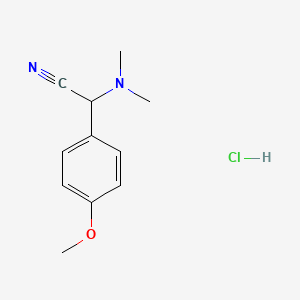![molecular formula C12H13ClN2O4 B1458620 methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-79-1](/img/structure/B1458620.png)
methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H13ClN2O4 and its molecular weight is 284.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Determination
The synthesis of pyrrolopyridine derivatives, including compounds structurally related to methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, has been an area of active research. These compounds are synthesized through various methods, including cyclization reactions and reactions with O- and N-nucleophiles. For instance, the synthesis of Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives demonstrates the versatility of pyrrolopyridine scaffolds in synthesizing complex heterocyclic compounds (Bencková & Krutošíková, 1997). Additionally, the crystal structure of chain-functionalized pyrroles has been determined using synchrotron X-ray powder diffraction data, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Silva et al., 2012).
Potential Medicinal Applications
Research on pyrrolopyridine derivatives often explores their potential medicinal applications, particularly as antitumoral agents. Although direct studies on this compound specifically may not be readily available, closely related compounds have been investigated for their biological activities. For instance, compounds with similar pyrrolopyridine structures have been evaluated for their antibacterial activities, suggesting the potential of these scaffolds in developing new antibacterial agents (Toja et al., 1986). This highlights the broader relevance of research on pyrrolopyridine derivatives in medicinal chemistry.
Applications in Organic Chemistry
Pyrrolopyridine derivatives are also significant in organic chemistry for the synthesis of complex heterocyclic systems. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, demonstrating their utility in constructing novel organic molecules with potential applications in various fields, including pharmaceuticals and agrochemicals. For example, novel synthesis approaches to the pyrrolo[2,1-c][1,4]benzodiazocine ring system showcase the application of pyrrolopyridine derivatives in synthesizing complex molecular architectures (Koriatopoulou et al., 2008).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit significant biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves the reaction of 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with methanol and a catalyst to form the methyl ester.", "Starting Materials": [ "6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and methanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the reaction mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography to obtain the final product, methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" ] } | |
Número CAS |
1704065-79-1 |
Fórmula molecular |
C12H13ClN2O4 |
Peso molecular |
284.69 g/mol |
Nombre IUPAC |
methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H13ClN2O4/c1-18-9(16)5-7-10(12(17)19-2)6-3-4-8(13)15-11(6)14-7/h3-4,7,10H,5H2,1-2H3,(H,14,15) |
Clave InChI |
IZHVITPDZAJQQS-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=C(C2=C(N1)N=C(C=C2)Cl)C(=O)OC |
SMILES canónico |
COC(=O)CC1C(C2=C(N1)N=C(C=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)

![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)









